REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)O.[CH3:9]S(C)=O.[OH-:13].[K+].[CH2:15]1[O:17][CH2:16]1.[CH3:18][OH:19]>>[OH:13][CH2:9][CH2:18][O:19][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH2:16][CH2:15][OH:17])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
110.1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
11.22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
under heat at 135° to 140° C
|
Type
|
TEMPERATURE
|
Details
|
At the point when a weight increase of about 90 g (theoretical amount: 88.1 g)
|
Type
|
TEMPERATURE
|
Details
|
the reaction system was slightly cooled
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
After the solvent was removed by distillation under reduced pressure, 800 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
CUSTOM
|
Details
|
The salt formed
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
the filtrate was cooled
|
Type
|
CUSTOM
|
Details
|
to give crystals
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC=C(C=C1)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |